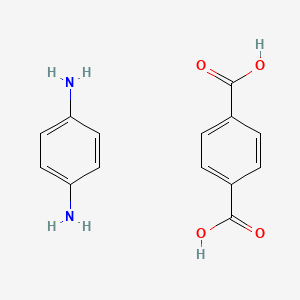
Tetrakis(2-methyl-2-phenylpropyl)zirconium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(2-methyl-2-phenylpropyl)zirconium, also known as tetraneophylzirconium, is a zirconium-based organometallic compound. It is characterized by the presence of four 2-methyl-2-phenylpropyl groups attached to a central zirconium atom. This compound is notable for its application as a catalyst in polymerization reactions, particularly in the production of high-density polyethylene (HDPE) and other olefin polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrakis(2-methyl-2-phenylpropyl)zirconium is typically synthesized through the reaction of zirconium tetrachloride with a Grignard reagent, neophyl magnesium chloride, in an ether/hexane solvent mixture. The reaction is carried out at approximately 33°C and yields the desired compound in about 97% yield . The reaction can be represented as follows:
ZrCl4+4C6H5C(CH3)2MgCl→Zr(C6H5C(CH3)2)4+4MgCl2
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(2-methyl-2-phenylpropyl)zirconium undergoes several types of chemical reactions, including:
Oxidation: Reacts with dry oxygen to form neophyl zirconate, which upon hydrolysis produces neophyl alcohol.
Reduction: Reacts with hydrogen at elevated temperatures to form hydrocarbons such as tert-butylbenzene.
Substitution: Can undergo ligand exchange reactions with other organometallic reagents.
Common Reagents and Conditions
Oxidation: Dry oxygen at room temperature.
Reduction: Hydrogen gas at 80°C.
Substitution: Various organometallic reagents under controlled conditions.
Major Products
Oxidation: Neophyl alcohol.
Reduction: Tert-butylbenzene.
Substitution: Various substituted zirconium compounds.
Applications De Recherche Scientifique
Tetrakis(2-methyl-2-phenylpropyl)zirconium has a wide range of applications in scientific research:
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of advanced materials, including high-performance polymers and composites.
Mécanisme D'action
The mechanism by which tetrakis(2-methyl-2-phenylpropyl)zirconium exerts its catalytic effects involves the coordination of the zirconium center with olefin monomers. This coordination activates the monomers, facilitating their polymerization into long-chain polymers. The molecular targets include the double bonds of olefin monomers, and the pathways involved are primarily coordination and insertion mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(2-methyl-2-phenylpropyl)hafnium: Similar structure but with hafnium as the central metal.
Tetrakis(2-methyl-2-phenylpropyl)titanium: Similar structure but with titanium as the central metal.
Uniqueness
Tetrakis(2-methyl-2-phenylpropyl)zirconium is unique due to its high stability and efficiency as a catalyst in high-temperature polymerization reactions. Compared to its hafnium and titanium analogs, it exhibits superior catalytic activity and stability under various reaction conditions .
Propriétés
Numéro CAS |
56797-10-5 |
|---|---|
Formule moléculaire |
C40H52Zr |
Poids moléculaire |
624.1 g/mol |
Nom IUPAC |
2-methanidylpropan-2-ylbenzene;zirconium(4+) |
InChI |
InChI=1S/4C10H13.Zr/c4*1-10(2,3)9-7-5-4-6-8-9;/h4*4-8H,1H2,2-3H3;/q4*-1;+4 |
Clé InChI |
DVZZMFPQYDYJHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


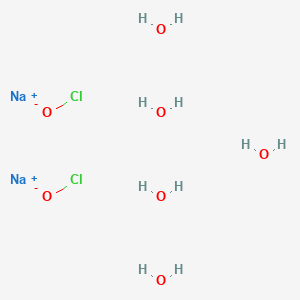
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13758298.png)
![(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13758312.png)
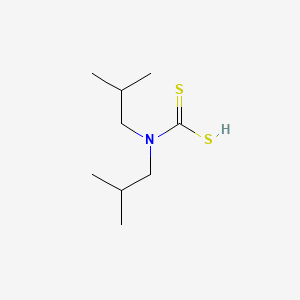
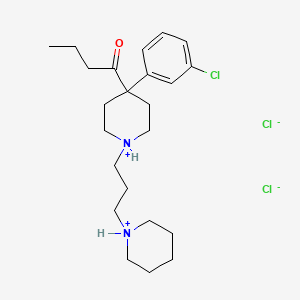

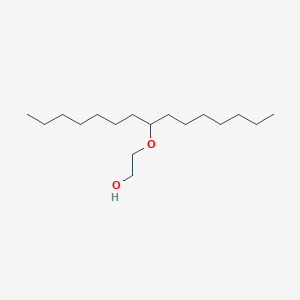
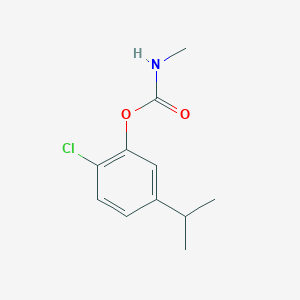
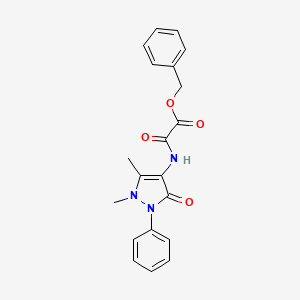

![Acetic acid, 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester](/img/structure/B13758347.png)
![1-[3-[2-(2-Methylbenzo[1,3]dioxol-2-yl)ethoxy]propyl]-3,4,5,6-tetrahydro-2h-pyridine hydrobromide](/img/structure/B13758354.png)
